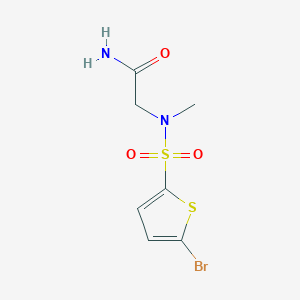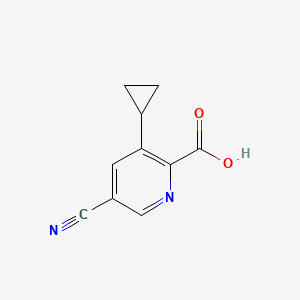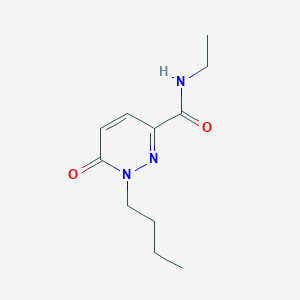
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of bromine, fluorine, and iodine substituents on a phenyl ring, along with a hydrazine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-fluoro-2-iodophenyl)hydrazine typically involves the introduction of the hydrazine group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction, where a suitable precursor such as (5-Bromo-4-fluoro-2-iodophenyl)amine is reacted with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of hazardous materials.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Corresponding amines.
Substitution: Various substituted phenylhydrazines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Bromo-4-fluoro-2-iodophenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The presence of halogen atoms can also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-4-fluoro-2-iodophenyl)amine
- (5-Bromo-4-fluoro-2-iodophenyl)methanol
- (5-Bromo-4-fluoro-2-iodophenyl)acetic acid
Uniqueness
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct reactivity and potential biological activity
Propiedades
Fórmula molecular |
C6H5BrFIN2 |
|---|---|
Peso molecular |
330.92 g/mol |
Nombre IUPAC |
(5-bromo-4-fluoro-2-iodophenyl)hydrazine |
InChI |
InChI=1S/C6H5BrFIN2/c7-3-1-6(11-10)5(9)2-4(3)8/h1-2,11H,10H2 |
Clave InChI |
IUZBLDZWYPQVSW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)F)I)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)






![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)
